ERα and ERβ Binding Affinity and Selectivity: Tamoxifen vs. Metabolites
Tamoxifen exhibits substantially lower binding affinity for both ERα and ERβ compared to its active metabolites 4-hydroxytamoxifen and endoxifen. In competitive binding assays using human ER isoforms, tamoxifen showed an IC50 of approximately 570 nM for ERα and 560 nM for ERβ (based on relative binding affinity calculations using estradiol as reference with IC50 of 5.7 nM and 5.6 nM, respectively). In contrast, 4-hydroxytamoxifen demonstrated IC50 values of 30 nM for ERα and 26 nM for ERβ, representing approximately 19-fold and 22-fold higher affinity, respectively [1]. Endoxifen showed intermediate affinity with IC50 values of 47 nM for ERα and 118 nM for ERβ, resulting in a distinct selectivity profile (α/β ratio 2.52) compared to tamoxifen's roughly balanced α/β binding [2]. This quantitative difference in receptor engagement explains why tamoxifen is used as a prodrug in vivo but may require different dosing or experimental design in vitro compared to its metabolites.
| Evidence Dimension | Estrogen receptor competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | Tamoxifen: ERα IC50 ~570 nM, ERβ IC50 ~560 nM (calculated from RBA values) |
| Comparator Or Baseline | 4-Hydroxytamoxifen: ERα IC50 30 nM, ERβ IC50 26 nM; Endoxifen: ERα IC50 47 nM, ERβ IC50 118 nM |
| Quantified Difference | 4-Hydroxytamoxifen binds ERα with ~19-fold higher affinity and ERβ with ~22-fold higher affinity than tamoxifen |
| Conditions | In vitro competitive binding assay using human recombinant ERα and ERβ; reference ligand 17β-estradiol (ERα IC50 5.7 nM, ERβ IC50 5.6 nM) |
Why This Matters
Researchers requiring direct ER binding at low concentrations should select tamoxifen metabolites over the parent compound, while studies of prodrug activation or CYP2D6-dependent effects must use tamoxifen itself.
- [1] Maximov, P. Y., et al. (2014). The structure-function relationship of selective estrogen receptor modulators (SERMs). In V. C. Jordan (Ed.), Estrogen Action, Selective Estrogen Receptor Modulators, and Women's Health (pp. 89-122). Imperial College Press. Data compiled in Molecules 2017, 22(9), 1440; Table 5. View Source
- [2] Maximov, P. Y., et al. (2017). Structure-function relationships of estrogen receptor modulators. Biomedicines, 4(1), 15; Table 4. View Source
